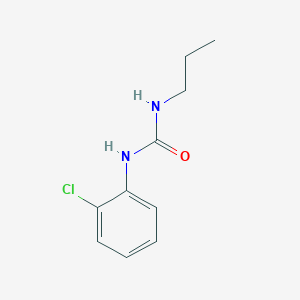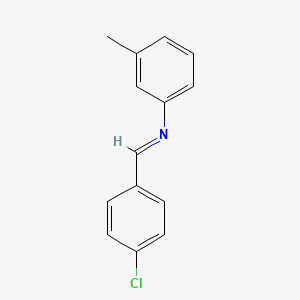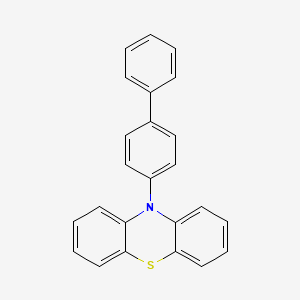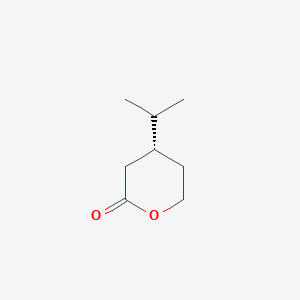
Agn-PC-0lpa3A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0lpa3A is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lpa3A involves several steps, including the preparation of precursor materials and the execution of specific reaction conditions. One common method involves the use of silver nitrate (AgNO3) and a suitable ligand to form the desired compound. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques such as emulsification and nanoprecipitation. These methods allow for the production of the compound in significant quantities while maintaining its purity and stability. The use of advanced purification techniques, such as dialysis and ultracentrifugation, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0lpa3A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag2O) as a product, while reduction reactions may result in the formation of elemental silver (Ag) .
Scientific Research Applications
Agn-PC-0lpa3A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is explored for its use in drug delivery systems and diagnostic imaging. In industry, this compound is utilized in the production of high-performance materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Agn-PC-0lpa3A involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is exploited in its antimicrobial and anticancer applications, where the compound induces oxidative stress in target cells, leading to their destruction .
Comparison with Similar Compounds
Agn-PC-0lpa3A can be compared with other similar compounds, such as silver pentazolate (AgN5) and silver azide (AgN3). These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. For example, AgN5 is known for its high-energy density and potential use in explosive materials, while AgN3 is studied for its unique crystal structure and stability under high-pressure conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms and interactions.
Properties
CAS No. |
7242-29-7 |
|---|---|
Molecular Formula |
C21H28O2SSi |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
InChI Key |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)


![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)





![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)


